2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine 2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18200517
InChI: InChI=1S/C10H14N2O/c1-7-4-9(11)10(12-5-7)13-6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3
SMILES:
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine

CAS No.:

Cat. No.: VC18200517

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine -

Specification

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 2-(cyclopropylmethoxy)-5-methylpyridin-3-amine
Standard InChI InChI=1S/C10H14N2O/c1-7-4-9(11)10(12-5-7)13-6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3
Standard InChI Key RDJHKNJJTOFIFS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N=C1)OCC2CC2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine (IUPAC name: 2-(cyclopropylmethoxy)-N-methylpyridin-3-amine) has the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol . Its structure comprises a pyridine ring with three distinct substituents (Figure 1):

  • A cyclopropylmethoxy group (–O–CH₂–C₃H₅) at position 2, contributing steric bulk and potential metabolic stability.

  • A methyl group (–CH₃) at position 5, enhancing lipophilicity.

  • A primary amine (–NH₂) at position 3, enabling hydrogen bonding and salt formation.

The SMILES notation (CNC1=C(N=CC=C1)OCC2CC2) and InChIKey (QAGULTIKFQXCHY-UHFFFAOYSA-N) provide unambiguous representations for database searches and computational modeling .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₀H₁₄N₂O
Molecular weight178.23 g/mol
Hydrogen bond donors1 (NH₂)
Hydrogen bond acceptors3 (N, N, O)
Topological polar surface area52.5 Ų
Rotatable bonds3 (O–CH₂–C₃H₅)

Synthetic Strategies and Reaction Pathways

Hypothetical Synthesis Routes

While no direct synthesis reports for 2-(cyclopopropylmethoxy)-5-methylpyridin-3-amine exist in the provided literature, its structure suggests plausible routes:

Nucleophilic Aromatic Substitution

  • Amination at Position 3: Starting from 2-chloro-5-methylpyridine, ammonia or methylamine could displace the chloride under catalytic conditions (e.g., CuI, 1,10-phenanthroline) .

  • Etherification at Position 2: Subsequent reaction with cyclopropylmethanol via a Mitsunobu reaction (DEAD, PPh₃) or SN2 displacement using a pre-activated leaving group (e.g., mesylate).

Multi-Component Reactions

Analogous to InCl₃-catalyzed pyrano[2,3-c]pyrazole syntheses , a one-pot approach might involve:

  • Condensation of a methyl-substituted pyridinone with cyclopropylmethyl halides.

  • Reductive amination to introduce the 3-amino group.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The methyl and cyclopropane groups enhance lipophilicity, as evidenced by computed LogP values (1.5–1.77) derived from analogs like 5-methylpyridin-2-ol (LogP 1.35) . Aqueous solubility is estimated at <1 mg/mL, classifying it as "sparingly soluble" under Biopharmaceutics Classification System criteria .

Metabolic Stability

The cyclopropylmethoxy group may resist oxidative metabolism (e.g., CYP450-mediated O-dealkylation) better than linear alkoxy chains, as seen in PDE10A inhibitors containing cyclopropane motifs .

Table 2: Predicted ADME Properties

ParameterPrediction
Gastrointestinal absorptionHigh (90–100%)
Blood-brain barrier permeationModerate (LogBB 0.3)
CYP450 inhibitionLow (CYP1A2, 2C9, 3A4)
P-glycoprotein substrateUnlikely

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure forms.

  • Target Identification: Screen against kinase, GPCR, and ion channel panels.

  • Formulation Studies: Explore salt forms (e.g., hydrochloride) to improve solubility.

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